Cas no 197080-73-2 (O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate)
O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl)2-methyl ester, (1R,2R,4S)-rel-
- endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid methyl ester racemate
- O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
- rel-(1R,2R,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester
- endo-7-(Boc) 2-Methyl-7-azabicyclo[2.2.1]heptane-2-carboxylate
- 7-tert-butyl 2-methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
- MFCD18452870
- XHA08073
- E85183
- endo-7-tert-butyl2-methyl7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
- endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid methyl ester
- 197080-73-2
- 7-O-tert-butyl 2-O-methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
- AS-84131
- endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
- CS-0183801
- endo-7-t-Butyl 2-methyl 7-aZabicyclo[2.2.1]heptane-2,7-dicarboxylate
-
- MDL: MFCD18452870
- Inchi: InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9+,10+/m1/s1
- InChI Key: ZBESKVIRYNQXCD-UTLUCORTSA-N
- SMILES: [H][C@]12CC[C@]([H])([C@@H](C1)C(=O)OCC)N2C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 255.14705815g/mol
- Monoisotopic Mass: 255.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.8Ų
O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75080-5g |
Endo-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
197080-73-2 | 95% | 5g |
¥11250.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75080-500mg |
Endo-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
197080-73-2 | 95% | 500mg |
¥2250.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E75080-1g |
Endo-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
197080-73-2 | 95% | 1g |
¥3750.0 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1088426-100mg |
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl)2-methyl ester, (1R,2R,4S)-rel- |
197080-73-2 | 95% | 100mg |
$265 | 2022-10-21 | |
| eNovation Chemicals LLC | Y1088426-500mg |
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl)2-methyl ester, (1R,2R,4S)-rel- |
197080-73-2 | 95% | 500mg |
$400 | 2022-10-21 | |
| eNovation Chemicals LLC | Y1088426-1g |
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl)2-methyl ester, (1R,2R,4S)-rel- |
197080-73-2 | 95% | 1g |
$610 | 2022-10-21 | |
| eNovation Chemicals LLC | Y1088426-5g |
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl)2-methyl ester, (1R,2R,4S)-rel- |
197080-73-2 | 95% | 5g |
$1740 | 2022-10-21 | |
| eNovation Chemicals LLC | Y1088426-10g |
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 7-(1,1-dimethylethyl)2-methyl ester, (1R,2R,4S)-rel- |
197080-73-2 | 95% | 10g |
$2780 | 2022-10-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05855-1G |
O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
197080-73-2 | 95% | 1g |
¥ 3,022.00 | 2023-04-05 | |
| eNovation Chemicals LLC | Y1294049-100mg |
rel-(1R,2R,4S)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester |
197080-73-2 | 95% | 100mg |
$240 | 2024-07-28 |
O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate Suppliers
O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Additional information on O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Introduction to O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS No. 197080-73-2)
The compound O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, identified by its CAS number 197080-73-2, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This intricate molecular structure, characterized by its bicyclic framework and functionalized side chains, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
At the core of this compound's chemical identity is its bicyclic scaffold, specifically an endo-7-azabicyclo[2.2.1]heptane core. This particular bicyclic system is known for its rigid three-dimensional structure, which can be exploited to achieve high binding affinity and selectivity in molecular interactions. The presence of an azabicyclo group introduces a nitrogen atom into the ring system, which can serve as a key pharmacophore for interactions with biological targets such as enzymes and receptors.
The functionalization of this scaffold further enhances its pharmacological potential. The O7-tert-butyl and O2-methyl substituents play crucial roles in modulating the compound's physicochemical properties, including solubility, metabolic stability, and binding affinity. These modifications are strategically designed to optimize the compound's interaction with biological targets while minimizing off-target effects.
The dicarboxylate groups at the 2 and 7 positions of the bicyclic system contribute to the compound's overall charge distribution and reactivity. These groups can participate in various chemical reactions, including esterification, amidation, and coupling reactions, which are essential for further derivatization and drug development applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of this compound. High-resolution crystallographic studies have revealed detailed structural information about the binding modes of O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate with target proteins, providing valuable guidance for rational drug design.
In the realm of medicinal chemistry, this compound has been explored as a potential lead for the development of novel therapeutic agents. Its unique structural features make it a promising candidate for targeting a variety of biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. Preclinical studies have demonstrated encouraging results regarding its efficacy and safety profiles.
The synthesis of O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate presents both challenges and opportunities for synthetic chemists. The complexity of the bicyclic system requires sophisticated synthetic strategies to achieve high yields and purity levels. However, recent innovations in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis.
The pharmaceutical industry has shown significant interest in this compound due to its potential therapeutic applications. Companies are investing heavily in research and development efforts aimed at optimizing its pharmacological properties and exploring new indications. Collaborative efforts between academic researchers and industry scientists are accelerating the translation of this compound from bench to bedside.
The regulatory landscape for new drug development also plays a critical role in shaping the future of O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate. Compliance with stringent regulatory standards is essential for ensuring patient safety and efficacy before it can be approved for clinical use. Regulatory agencies are closely monitoring advancements in this field and are likely to provide guidance on best practices for drug development.
Looking ahead, the future prospects for O7-tert-butyl O2-methyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate appear promising, with ongoing research efforts aimed at expanding its therapeutic applications and improving its pharmacological profile. Advances in biotechnology and artificial intelligence are expected to further enhance our understanding of this compound's potential and accelerate the pace of drug discovery.
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